3-Fluoro-5-cyclohexyloxybenzonitrile
Description
3-Fluoro-5-cyclohexyloxybenzonitrile is a fluorinated benzonitrile derivative characterized by a fluorine atom at the 3-position and a cyclohexyloxy group at the 5-position of the benzene ring. The cyclohexyloxy substituent introduces steric bulk and lipophilicity, distinguishing it from smaller or electron-withdrawing substituents in related compounds .
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
3-cyclohexyloxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C13H14FNO/c14-11-6-10(9-15)7-13(8-11)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2 |
InChI Key |
ZSIODJKNBLZHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The table below compares 3-Fluoro-5-cyclohexyloxybenzonitrile with three structurally related benzonitriles from the evidence:
| Compound Name | Substituent (Position 5) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Suppliers |
|---|---|---|---|---|---|
| 3-Fluoro-5-methoxybenzonitrile | Methoxy | 439280-18-9 | C₈H₆FNO | 151.14 | 1 |
| 3-Fluoro-5-phenylbenzonitrile | Phenyl | 1214352-57-4 | C₁₃H₇FN | 196.20 | 9 |
| 3-Fluoro-5-nitrobenzonitrile | Nitro | 110882-60-5 | C₇H₃FNO₂ | 164.10 | 1 |
Substituent Effects on Properties
Electronic Effects
- This could enhance reactivity in electrophilic substitution reactions compared to the cyclohexyloxy variant .
- Phenyl (C₁₃H₇FN) : The phenyl group introduces extended π-conjugation, which may enhance binding to aromatic protein residues in biological systems. Its electron-withdrawing or donating nature depends on substituent orientation .
- Nitro (C₇H₃FNO₂): The nitro group is strongly electron-withdrawing, making the ring electron-deficient. This increases reactivity in nucleophilic aromatic substitution but reduces stability under reducing conditions .
Lipophilicity and Solubility
- The cyclohexyloxy group likely increases lipophilicity (higher logP) compared to methoxy, improving membrane permeability but reducing aqueous solubility.
- The phenyl substituent (C₁₃H₇FN) further enhances lipophilicity, while the nitro group (C₇H₃FNO₂) may reduce it due to polar interactions .
Commercial Availability
- 3-Fluoro-5-phenylbenzonitrile has the highest commercial availability (9 suppliers), reflecting its broad utility in medicinal chemistry .
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